2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one
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Overview
Description
2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with dimethyl and methylbutenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclohexanone with 3-methylbut-3-en-1-yl halide in the presence of a strong base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or nickel complexes can be used to facilitate the alkylation reactions. Additionally, continuous flow reactors may be employed to maintain consistent reaction conditions and improve overall production rates.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 3-Buten-2-ol, 2-methyl-
- 4,4-Dimethyl-3-(3-methylbut-3-enylidene)-2-methylenebicyclo[4.1.0]heptane
Uniqueness
2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
143008-67-7 |
---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2,4-dimethyl-3-(3-methylbut-3-enyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O/c1-9(2)5-7-12-10(3)6-8-13(14)11(12)4/h10-12H,1,5-8H2,2-4H3 |
InChI Key |
RLQJAZLYPGCWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1CCC(=C)C)C |
Origin of Product |
United States |
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